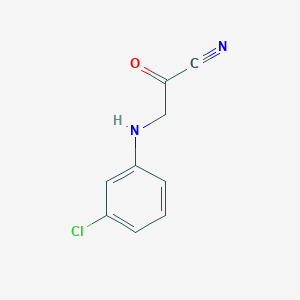
(3-Chloroanilino)ethanoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloroanilino)ethanoyl cyanide is an organic compound characterized by the presence of a chloro-substituted aniline group attached to an ethanoyl cyanide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloroanilino)ethanoyl cyanide typically involves the reaction of 3-chloroaniline with ethanoyl chloride and a cyanide source. One common method is to react 3-chloroaniline with ethanoyl chloride in the presence of a base such as pyridine to form the intermediate (3-chloroanilino)ethanoyl chloride. This intermediate is then reacted with a cyanide source, such as sodium cyanide or potassium cyanide, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloroanilino)ethanoyl cyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The cyanide group can be hydrolyzed to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium or potassium cyanide in ethanol is commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while hydrolysis can produce carboxylic acids.
Aplicaciones Científicas De Investigación
(3-Chloroanilino)ethanoyl cyanide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-Chloroanilino)ethanoyl cyanide involves its interaction with specific molecular targets and pathways. The cyanide group can inhibit enzymes by binding to their active sites, disrupting normal cellular functions. This inhibition can lead to various biochemical effects, including the disruption of cellular respiration and energy production .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloroaniline: Shares the chloro-substituted aniline group but lacks the ethanoyl cyanide moiety.
Ethanoyl Cyanide: Contains the ethanoyl cyanide group but lacks the chloro-substituted aniline group.
(3-Chloroanilino)acetic acid: Similar structure but with an acetic acid group instead of a cyanide group.
Uniqueness
(3-Chloroanilino)ethanoyl cyanide is unique due to the combination of the chloro-substituted aniline group and the ethanoyl cyanide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
872867-76-0 |
|---|---|
Fórmula molecular |
C9H7ClN2O |
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
2-(3-chloroanilino)acetyl cyanide |
InChI |
InChI=1S/C9H7ClN2O/c10-7-2-1-3-8(4-7)12-6-9(13)5-11/h1-4,12H,6H2 |
Clave InChI |
AHYVUAZTSYVEJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NCC(=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















